

Refining Ena-001 administration to prevent rebound respiratory depression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ena-001**
Cat. No.: **B607590**

[Get Quote](#)

Technical Support Center: Ena-001 Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ena-001**. The information is designed to address specific issues that may be encountered during experimental administration, with a focus on preventing rebound respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is **Ena-001** and what is its primary mechanism of action?

A1: **Ena-001** (formerly known as GAL-021) is an investigational respiratory stimulant.^[1] Its primary mechanism of action is the inhibition of large-conductance calcium-activated potassium (BK) channels located in the carotid bodies.^{[2][3]} This inhibition mimics the body's response to hypoxia, signaling the brainstem to increase respiratory drive.^[4] This mechanism allows **Ena-001** to act as an "agnostic" respiratory stimulant, meaning it can reverse respiratory depression induced by various agents, including opioids and non-opioids like propofol and xylazine.^{[2][5][6]}

Q2: What is rebound respiratory depression and is it a concern with **Ena-001**?

A2: Rebound respiratory depression is the recurrence of respiratory depression after the effects of a reversal agent wear off. While direct clinical evidence of rebound respiratory depression

specifically with **Ena-001** is not extensively documented in the available literature, its pharmacokinetic profile suggests a theoretical possibility. **Ena-001** has a terminal half-life of approximately 6.33 hours. If the duration of action of the depressant agent (e.g., a long-acting opioid) exceeds the therapeutic window of **Ena-001**, respiratory depression could return as **Ena-001** is cleared from the system. Therefore, careful monitoring of subjects is crucial, especially after the anticipated peak effect of **Ena-001** has passed.

Q3: What are the recommended administration routes for **Ena-001** in a research setting?

A3: In both preclinical and clinical studies, **Ena-001** has been administered via intravenous (IV) and intramuscular (IM) routes.^{[3][7]} The choice of administration route will depend on the specific experimental design and objectives. IV administration, often as a bolus followed by a continuous infusion, allows for rapid onset and precise control of plasma concentrations.^[8] The IM route provides an alternative for situations where IV access is not feasible.^[7]

Q4: What are the potential adverse effects of **Ena-001** observed in studies?

A4: In clinical studies with healthy volunteers, **Ena-001** has been generally well-tolerated.^[9] The most commonly reported adverse event is a mild to moderate burning sensation at the infusion site.^[10] At higher doses, hyperventilation has been observed, which is consistent with its mechanism of action as a respiratory stimulant.^[9]

Q5: Can **Ena-001** be used to reverse respiratory depression from any substance?

A5: **Ena-001** is described as an "agnostic" respiratory stimulant, and preclinical and clinical studies have demonstrated its efficacy in reversing respiratory depression induced by opioids (e.g., fentanyl, alfentanil), propofol, and xylazine.^{[2][5][6][11]} This suggests a broad spectrum of activity against various respiratory depressants.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Inadequate reversal of respiratory depression after initial bolus.	<ul style="list-style-type: none">- Insufficient initial dose.- Severity of respiratory depression.- Individual subject variability.	<ul style="list-style-type: none">- Review the dose-response relationship from preclinical or pilot studies.- Consider administering a follow-up bolus or initiating a continuous infusion to maintain therapeutic plasma concentrations.- Ensure the depressant agent's effects are not escalating.
Recurrence of respiratory depression after a period of normal breathing (Potential Rebound).	<ul style="list-style-type: none">- Mismatch between the half-life of Ena-001 (~6.33 hours) and a longer-acting respiratory depressant.- Cessation of a continuous infusion of Ena-001 while the depressant is still active.	<ul style="list-style-type: none">- Monitor subjects for an extended period, especially if a long-acting depressant was used.- If rebound depression is observed, re-administer a bolus of Ena-001 and consider initiating or increasing the rate of a continuous infusion.- Titrate the Ena-001 infusion rate based on respiratory parameters until the depressant has been cleared.
Hyperventilation or excessive respiratory stimulation.	<ul style="list-style-type: none">- Ena-001 dose is too high.- Rapid IV bolus administration.	<ul style="list-style-type: none">- Reduce the infusion rate or the size of subsequent bolus doses.- In future experiments, consider a lower starting dose or a slower infusion rate.- Closely monitor respiratory rate and end-tidal CO₂.
Infusion site irritation or pain.	<ul style="list-style-type: none">- pH of the Ena-001 formulation.- High concentration of the solution.	<ul style="list-style-type: none">- Dilute the Ena-001 solution with a suitable vehicle (e.g., saline) before administration.- Administer the infusion at a slower rate.- If irritation

Variability in response between subjects.

- Differences in metabolism and clearance.
- Underlying physiological differences.
- Severity of the induced respiratory depression.

persists, consider using a different administration site or route (e.g., IM if appropriate for the study design).

- Ensure consistent and accurate dosing based on body weight.
- Increase the sample size in your experimental groups to account for individual variability.
- In preclinical models, ensure the health and homogeneity of the animal cohort.

Data Presentation

Table 1: Summary of **Ena-001** Intravenous Administration in a Clinical Study with Healthy Volunteers

Parameter	Dose Level 1 (0.96 mg/kg/h)	Dose Level 2 (1.44 mg/kg/h)	Dose Level 3 (1.92 mg/kg/h)
Administration	2-hour continuous IV infusion	2-hour continuous IV infusion	2-hour continuous IV infusion
Mean Cmax (ng/mL)	833	1290	1750
Mean AUC (ng·h/mL)	1480	2310	3140
Terminal Half-life (h)	~6.33	~6.33	~6.33
Adverse Events	Infusion site pain (mild-moderate)	Infusion site pain (mild-moderate)	Infusion site pain (mild-moderate), Hyperventilation (in some participants)

Data compiled from a single ascending-dose study in healthy volunteers.

Table 2: Preclinical Efficacy of **Ena-001** in a Rat Model of Fentanyl/Xylazine-Induced Respiratory Depression

Treatment Group	Intervention	Effect on pO2	Effect on pCO2
Control	Fentanyl/Xylazine + Vehicle	Sustained decrease	Sustained increase
Ena-001	Fentanyl/Xylazine + Ena-001 (3 mg/kg IV bolus)	Rapid reversal of decrease	Rapid reversal of increase

Based on a qualitative pilot study in rats.[\[1\]](#)

Experimental Protocols

Key Experiment 1: Reversal of Opioid-Induced Respiratory Depression in Rats

Objective: To evaluate the efficacy of **Ena-001** in reversing respiratory depression induced by a combination of fentanyl and xylazine.

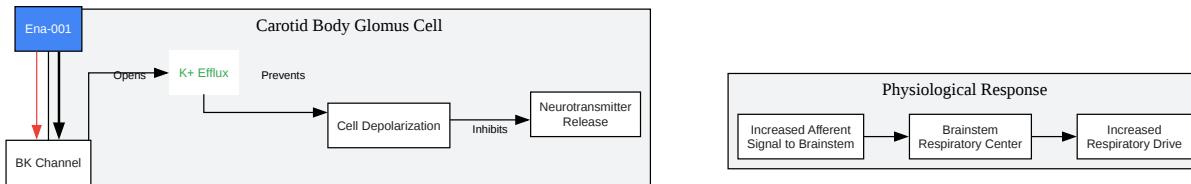
Animal Model: Male Sprague-Dawley rats.

Methodology:

- Animal Preparation: Anesthetize rats and place a catheter in the tail vein for intravenous drug administration. Monitor baseline respiratory parameters, including arterial oxygen (pO2) and carbon dioxide (pCO2) levels, using appropriate instrumentation (e.g., arterial blood gas analysis or pulse oximetry).
- Induction of Respiratory Depression: Administer a combination of fentanyl and xylazine intravenously to induce a stable state of respiratory depression, characterized by a significant decrease in pO2 and an increase in pCO2.
- **Ena-001** Administration: Once respiratory depression is established, administer a single intravenous bolus of **Ena-001** at the desired dose (e.g., 3 mg/kg). A control group should receive a vehicle injection.

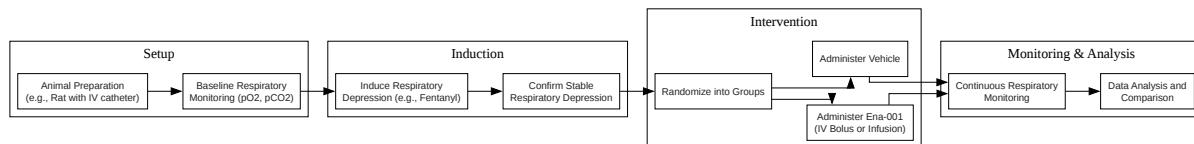
- Monitoring and Data Collection: Continuously monitor respiratory parameters (pO2 and pCO2) for a defined period post-administration. Collect data at regular intervals to assess the onset, magnitude, and duration of the reversal effect.
- Data Analysis: Compare the changes in respiratory parameters between the **Ena-001** treated group and the control group using appropriate statistical methods.

Key Experiment 2: Assessing the Pharmacokinetics and Pharmacodynamics of Ena-001 in Healthy Human Volunteers

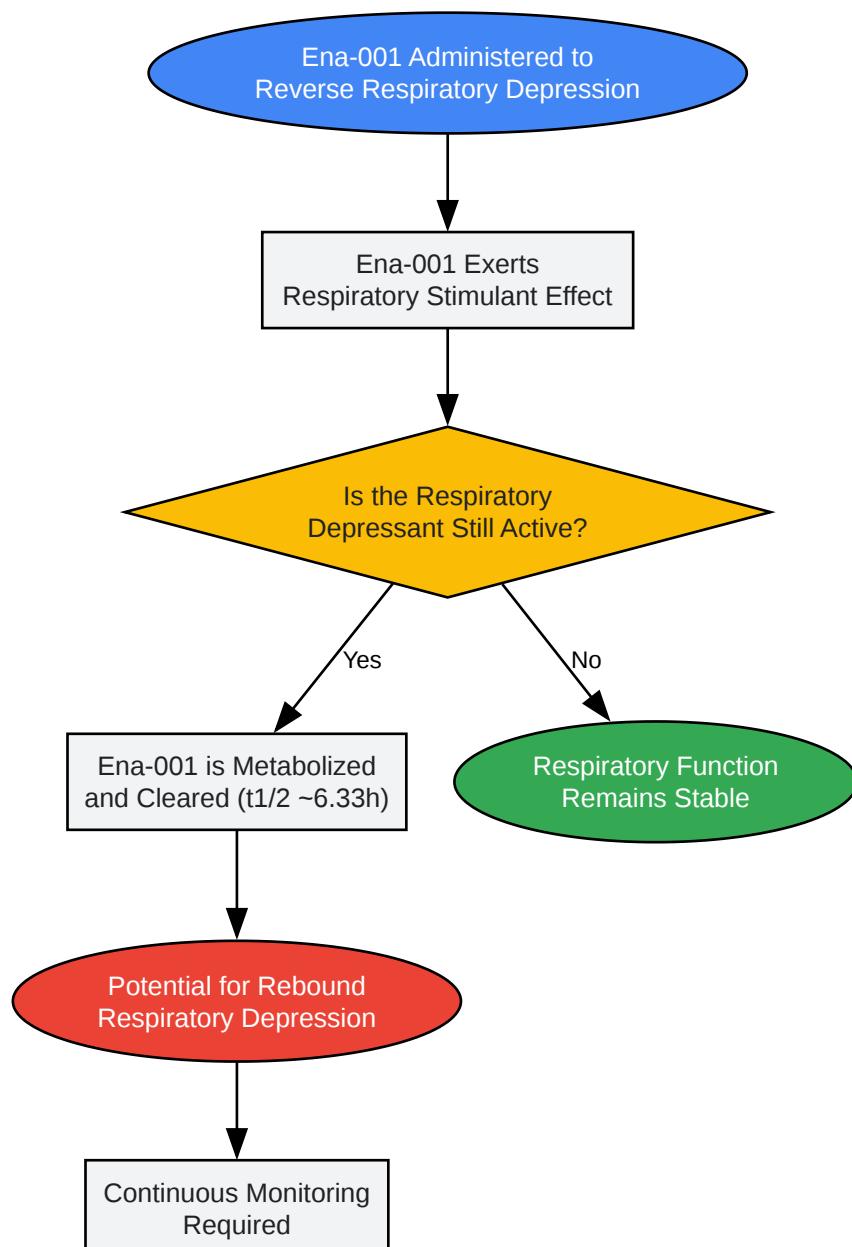

Objective: To determine the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of **Ena-001**.

Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.

Methodology:


- Subject Recruitment: Recruit healthy male and female volunteers who meet the inclusion and exclusion criteria.
- Dosing Regimen: Administer single ascending doses of **Ena-001** or placebo via intravenous infusion over a specified period (e.g., 2 hours).
- Pharmacokinetic Sampling: Collect blood samples at predetermined time points before, during, and after the infusion to measure plasma concentrations of **Ena-001**.
- Pharmacodynamic Assessments: Continuously monitor respiratory parameters, including minute ventilation, tidal volume, respiratory rate, and end-tidal CO2.
- Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
- Data Analysis: Analyze the pharmacokinetic data to determine parameters such as Cmax, AUC, and half-life. Analyze the pharmacodynamic data to assess the dose-response relationship of **Ena-001** on respiratory function.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ena-001**.

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logic of potential rebound depression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ionic Mechanism Underlying Rebound Depolarization in Medial Prefrontal Cortex Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ionic Mechanism Underlying Rebound Depolarization in Medial Prefrontal Cortex Pyramidal Neurons [frontiersin.org]
- 3. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker ENA-001: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of ENA-001 on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENA-001 Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Refining Ena-001 administration to prevent rebound respiratory depression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607590#refining-ena-001-administration-to-prevent-rebound-respiratory-depression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com